7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Description
The compound “7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” is a derivative of 1,4-benzodiazepine-2-ones . These biomolecules are prominent structures in medicinal chemistry and have wide biological activities and therapeutic applications .
Synthesis Analysis
The synthesis of new derivatives of 1,4-benzodiazepine-2-ones, including “this compound”, involves a Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine–2-ones with fumaric esters . This process aligns with green chemistry protocols .Molecular Structure Analysis
The structures of all synthesized products, including “this compound”, are confirmed by FT-IR, 1H-NMR, 13C-NMR, and MASS spectroscopy .Chemical Reactions Analysis
The Michael addition reaction is one of the most useful methods for forming carbon-carbon bonds and has wide synthetic applications . In the synthesis of “this compound”, this reaction is carried out in the absence of solvent, under conventional heating conditions .Scientific Research Applications
Antimicrobial and Antitubercular Activities
A series of 7-chloro-3-(substituted benzylidene/phenyl ethylidene amino)-2-phenyl quinazolin-4(3H)-ones were synthesized and evaluated for their antimicrobial and antitubercular activities. One derivative showed potent activity against Mycobacterium tuberculosis, comparable to isoniazid, a standard antitubercular drug. This research suggests the potential of such compounds in developing new treatments for bacterial and mycobacterial infections (Anand et al., 2011).
Synthesis and Practical Applications
The practical synthesis of an orally active CCR5 antagonist, showcasing a method for synthesizing a specific compound that could serve as a CCR5 receptor antagonist. This demonstrates the compound's relevance in creating therapeutic agents, particularly for conditions where CCR5 plays a significant role, such as HIV infection (Ikemoto et al., 2005).
Nonlinear Optical Properties
Research into the nonlinear optical properties of novel compounds suggests potential applications in optical devices, such as optical limiters. This area of research highlights the utility of benzodiazepine derivatives in materials science, particularly in the development of new materials for optical technology (Rahulan et al., 2014).
Anticancer Properties
A study on various benzoxazepine derivatives evaluated their anticancer properties in breast cancer cells. Certain compounds demonstrated potent cytotoxicity, suggesting the potential of these derivatives in cancer therapy (Odame et al., 2021).
Properties
IUPAC Name |
7-chloro-4-[4-(dimethylamino)phenyl]-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-19(2)14-4-6-15(7-5-14)20-10-12-9-13(18)3-8-16(12)22-11-17(20)21/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOTUUOWEPXZFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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